molecular formula C12H13F2N3 B11739673 N-(2,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

N-(2,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11739673
M. Wt: 237.25 g/mol
InChI Key: LTTZTMAXDIRQQJ-UHFFFAOYSA-N
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Description

N-[(2,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluorophenyl group and the dimethyl substitutions on the pyrazole ring make this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 2,5-difluorobenzyl chloride with 1,4-dimethyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide
  • N-((2-aminopyrimidin-5-yl)methyl)-5-(2,6-difluorophenyl)-3

Uniqueness

N-[(2,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and binding affinity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H13F2N3/c1-8-6-16-17(2)12(8)15-7-9-5-10(13)3-4-11(9)14/h3-6,15H,7H2,1-2H3

InChI Key

LTTZTMAXDIRQQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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